An In-depth Technical Guide to the Fundamental Properties of Potassium 2-hydroxy-2-methylsuccinate
An In-depth Technical Guide to the Fundamental Properties of Potassium 2-hydroxy-2-methylsuccinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium 2-hydroxy-2-methylsuccinate, also known as potassium citramalate (B1227619), is the dipotassium (B57713) salt of 2-hydroxy-2-methylsuccinic acid (citramalic acid). As an endogenous metabolite found in humans, this compound is of growing interest in the fields of metabolic studies and clinical biomarker discovery.[1][2] Its presence and concentration in biological fluids can be indicative of gut dysbiosis and certain inborn errors of metabolism.[1][3] This technical guide provides a comprehensive overview of the fundamental properties of Potassium 2-hydroxy-2-methylsuccinate, including its physicochemical characteristics, biological significance, and detailed experimental protocols for its synthesis and analysis.
Chemical and Physical Properties
The fundamental chemical and physical properties of Potassium 2-hydroxy-2-methylsuccinate and its parent acid, 2-hydroxy-2-methylsuccinic acid, are summarized below. Data for the potassium salt is limited, with more extensive experimental data available for the acid form.
Quantitative Data Summary
| Property | Potassium 2-hydroxy-2-methylsuccinate | 2-Hydroxy-2-methylsuccinic Acid (Citramalic Acid) |
| Molecular Formula | C₅H₆K₂O₅[4] | C₅H₈O₅ |
| Molecular Weight | 224.29 g/mol (anhydrous)[4], 242.31 g/mol (monohydrate)[5] | 148.11 g/mol |
| IUPAC Name | dipotassium;2-hydroxy-2-methylbutanedioate[4] | 2-hydroxy-2-methylbutanedioic acid |
| CAS Number | 1030365-02-6 (anhydrous)[6] | 597-44-4 (racemic) |
| Appearance | White to off-white solid | White solid |
| Solubility | Water: 250 mg/mL (with sonication)[7][8] | Predicted Water Solubility: 297 g/L |
| Melting Point | Not available | 107 - 111 °C |
| Boiling Point | Not available | 295.2 ± 25.0 °C (Predicted) |
| pKa (Strongest Acidic) | Not applicable | 3.35 (Predicted) |
Biological Significance and Pathways
Potassium 2-hydroxy-2-methylsuccinate is the salt of citramalic acid, a key intermediate in the citramalate metabolic pathway . This pathway is primarily found in certain bacteria and plants and is involved in the biosynthesis of isoleucine and various esters.[9] In humans, citramalic acid is considered an endogenous metabolite.[1] Its presence in urine has been linked to the metabolic activity of gut microflora, particularly Saccharomyces species and Propionibacteria.[3] Elevated levels of urinary citramalic acid can be a potential biomarker for intestinal dysbiosis.[1][3]
While not directly involved in classical mammalian cell signaling cascades, its role as a metabolic byproduct that can reflect the state of the gut microbiome makes it relevant for drug development, particularly in the areas of gastroenterology, metabolic disorders, and personalized medicine.
Citramalate Metabolic Pathway
The following diagram illustrates the microbial synthesis of 2-methylsuccinic acid via the citramalate pathway.
Caption: Microbial biosynthetic pathway for 2-methylsuccinic acid via citramalate.
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of Potassium 2-hydroxy-2-methylsuccinate.
Synthesis of Potassium 2-hydroxy-2-methylsuccinate
The synthesis is a two-step process involving the initial production of 2-hydroxy-2-methylsuccinic acid (citramalic acid) via fermentation, followed by its conversion to the dipotassium salt.
Step 1: Enzymatic Synthesis of 2-Hydroxy-2-methylsuccinic Acid via Fermentation
This protocol is adapted from methods for producing citramalate using metabolically engineered E. coli.[10]
Materials:
-
Metabolically engineered E. coli strain expressing a citramalate synthase gene (e.g., cimA from Methanococcus jannaschii).
-
Fermentation medium (e.g., mineral salts medium with glucose as the carbon source).
-
Bioreactor/fermenter.
-
Centrifuge.
-
Filtration apparatus.
Protocol:
-
Inoculation and Growth: Inoculate a seed culture of the engineered E. coli strain in a suitable growth medium and grow overnight. Use this seed culture to inoculate the production-scale fermenter containing the mineral salts medium with a defined concentration of glucose.
-
Fed-Batch Fermentation: Employ a fed-batch strategy with a continuous, growth-limiting feed of glucose to maintain optimal conditions for citramalate production and minimize the formation of byproducts like acetate.[11] Maintain the temperature and pH at optimal levels for the specific E. coli strain (e.g., 37°C, pH 7.0).
-
Harvesting: After the desired fermentation time (e.g., 65-132 hours), harvest the culture broth.[10][11]
-
Cell Removal: Separate the bacterial cells from the fermentation broth by centrifugation (e.g., 4000 x g for 20 minutes at 4°C).[11]
-
Purification of Citramalic Acid: The supernatant, containing the secreted citramalic acid, can be further purified if necessary using techniques such as filtration and chromatography, although for the subsequent salt formation, the cell-free supernatant may be used directly.
Caption: Workflow for the enzymatic synthesis of citramalic acid.
Step 2: Conversion to Potassium 2-hydroxy-2-methylsuccinate
This protocol describes the neutralization of 2-hydroxy-2-methylsuccinic acid with potassium hydroxide (B78521) to form the dipotassium salt.
Materials:
-
Cell-free supernatant containing 2-hydroxy-2-methylsuccinic acid.
-
Potassium hydroxide (KOH) solution (e.g., 1 M).
-
pH meter.
-
Ethanol (B145695) or Methanol.
-
Rotary evaporator.
-
Vacuum oven.
Protocol:
-
Neutralization: While stirring the solution of 2-hydroxy-2-methylsuccinic acid, slowly add the potassium hydroxide solution. Monitor the pH of the solution continuously. Continue adding the KOH solution until the pH is neutralized (pH ~7.0). As 2-hydroxy-2-methylsuccinic acid is a dicarboxylic acid, two equivalents of KOH will be required per mole of the acid.
-
Precipitation/Crystallization: The potassium salt can be precipitated from the aqueous solution by the addition of a water-miscible organic solvent like ethanol or methanol.[12] Add the solvent until a precipitate is formed.
-
Isolation: Collect the precipitated Potassium 2-hydroxy-2-methylsuccinate by filtration. Wash the solid with a small amount of the organic solvent used for precipitation to remove any remaining impurities.
-
Drying: Dry the isolated salt under vacuum to remove residual solvent and water.
Analytical Methods
4.2.1 High-Performance Liquid Chromatography (HPLC) for Quantification
This method is suitable for the quantification of 2-hydroxy-2-methylsuccinic acid in biological samples or fermentation broth.[13]
Instrumentation and Conditions:
-
HPLC System: With a UV-visible detector.
-
Column: A suitable column for organic acid analysis, such as a Sugar SH1011 or KC-811 column.
-
Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 4 mmol/L HClO₄).[13]
-
Flow Rate: 1 mL/min.
-
Column Temperature: 60°C.
-
Detection Wavelength: 210 nm.[13]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Centrifuge the sample to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm filter before injection.
Quantification:
-
Prepare a series of standard solutions of known concentrations of 2-hydroxy-2-methylsuccinic acid.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples by comparing their peak areas to the calibration curve.
4.2.2 Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group (a singlet) and the two diastereotopic protons of the methylene (B1212753) group (an AB quartet or two doublets). The chemical shifts will be influenced by the solvent (typically D₂O for the potassium salt).
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the two carboxylate carbons, the quaternary carbon bearing the hydroxyl and methyl groups, the methylene carbon, and the methyl carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of a potassium carboxylate salt is characterized by the absence of the broad O-H stretch and the C=O stretch of the carboxylic acid (around 3000 cm⁻¹ and 1700 cm⁻¹, respectively). Instead, strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) are expected.[11][15]
-
Asymmetric COO⁻ stretch: Typically observed in the region of 1650–1540 cm⁻¹.[11]
-
Symmetric COO⁻ stretch: Typically observed in the region of 1450–1360 cm⁻¹.[11] A broad O-H stretching band around 3400 cm⁻¹ would indicate the presence of water of hydration.
Mass Spectrometry (MS): Analysis of organic acid salts by techniques like Direct Analysis in Real Time (DART) mass spectrometry can be challenging due to their low volatility. However, the addition of a strong acid can convert the salt to its free acid form, which is more amenable to analysis.[16][17] In electrospray ionization (ESI) mass spectrometry, the negative ion mode would be expected to show the deprotonated molecule [M-H]⁻ of the corresponding acid.
Conclusion
Potassium 2-hydroxy-2-methylsuccinate is a fundamentally important molecule in the study of metabolism, particularly in the context of the gut microbiome's influence on human health. While detailed experimental data on the potassium salt itself is somewhat limited, established protocols for the synthesis and analysis of its parent acid provide a strong foundation for researchers. The methodologies and data presented in this guide offer a comprehensive starting point for scientists and drug development professionals interested in exploring the properties and potential applications of this endogenous metabolite. Further research into its specific physical properties and potential biological roles in mammals is warranted.
References
- 1. Acetic acid, potassium salt [webbook.nist.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Engineered citrate synthase improves citramalic acid generation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potassium 2-hydroxy-2-methylsuccinate | C5H6K2O5 | CID 16211775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Potassium citramalate monohydrate | C5H8K2O6 | CID 71311543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (±)-Potassium citramalate monohydrate ≥95.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Effects of organometals on cellular signaling. I. Influence of metabolic inhibitors on metal-induced arachidonic acid liberation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microbial production of branched-chain dicarboxylate 2-methylsuccinic acid via enoate reductase-mediated bioreduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of citramalic acid from glycerol by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. Potassium 2-hydroxy-2-methylsuccinate | TargetMol [targetmol.com]
- 15. researchgate.net [researchgate.net]
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- 17. Qualitative Analysis of Acid Salts with Direct Analysis in Real Time Mass Spectrometry by Conversion to the Free Acid Form - PubMed [pubmed.ncbi.nlm.nih.gov]
